AM-6538 (CAS: 1245626-00-9) is a high-affinity, pseudo-irreversible cannabinoid type 1 (CB1) receptor antagonist and click chemistry reagent . Structurally derived from the classic reversible antagonist rimonabant, AM-6538 incorporates a terminal nitrate-bearing butynyl chain that confers wash-resistant binding kinetics, alongside an alkyne moiety for bioorthogonal conjugation [1]. It is primarily procured by structural biologists and pharmacologists requiring extreme receptor-ligand complex stability or a reliable precursor for synthesizing fluorescent and affinity-tagged CB1 probes [2].
Substituting AM-6538 with standard reversible CB1 antagonists, such as rimonabant or AM251, fundamentally compromises workflows requiring sustained receptor occupancy or bioorthogonal tagging [1]. Reversible antagonists readily dissociate during the extensive washing steps required for membrane purification and lipidic cubic phase (LCP) crystallization, leading to destabilized apo-receptors and failed structural resolution [2]. Furthermore, standard antagonists lack the alkyne functional group necessary for copper-catalyzed azide-alkyne cycloaddition (CuAAC), rendering them incompatible as precursors for target-engagement probes . In longitudinal in vivo models, reversible antagonists necessitate daily dosing, introducing handling stress and pharmacokinetic fluctuations that AM-6538's multi-day pseudo-irreversible blockade avoids [3].
Reversible CB1 antagonists may not maintain target occupancy or support chronic study designs; direct substitution requires validation.
AM-6538 was specifically engineered to stabilize the human CB1 receptor in an inactive conformation, enabling its structural resolution at 2.8 Å via lipidic cubic phase (LCP) X-ray crystallography (PDB: 5TGZ) [1]. Unlike reversible antagonists such as rimonabant, which dissociate during membrane solubilization, AM-6538 maintains a stable receptor-ligand complex throughout the rigorous purification process [2].
| Evidence Dimension | Crystallographic complex stability and resolution |
| Target Compound Data | Enabled 2.8 Å resolution of the inactive hCB1 receptor (PDB: 5TGZ) |
| Comparator Or Baseline | Rimonabant (dissociates during purification, failing to stabilize the complex) |
| Quantified Difference | Stable complex formation vs. complete ligand washout during LCP preparation |
| Conditions | Lipidic cubic phase (LCP) X-ray crystallography of human CB1 |
Procurement of AM-6538 is critical for structural biology workflows requiring a locked, inactive CB1 conformation.
In radioligand competition assays, AM-6538 demonstrates pseudo-irreversible, wash-resistant binding to the CB1 receptor [1]. Following a 6-hour pretreatment of cell membranes and extensive washing, AM-6538 completely prevents subsequent binding of the tritiated agonist [3H]-CP55,940. In direct contrast, membranes pretreated with 100 nM rimonabant show full recovery of radioligand binding after washing [2].
| Evidence Dimension | Radioligand binding recovery post-wash |
| Target Compound Data | Near 0% recovery of [3H]-CP55,940 binding (wash-resistant) |
| Comparator Or Baseline | Rimonabant (100 nM) allows ~100% recovery of radioligand binding |
| Quantified Difference | Irreversible receptor blockade vs. complete reversible washout |
| Conditions | HEK-293 cell membranes pretreated for 6 hours, washed, and assayed with [3H]-CP55,940 |
Ensures zero ligand dissociation during complex biochemical assays or prolonged in vitro incubations.
AM-6538 provides an exceptionally long duration of action in vivo, drastically altering dosing requirements [1]. In murine models evaluating the antagonism of THC-mediated behaviors, a single 10 mg/kg injection of AM-6538 maintained functional CB1 blockade for up to 7 days. Conversely, the baseline agonist effects in subjects treated with 10 mg/kg of rimonabant recovered within 24 hours [2].
| Evidence Dimension | Duration of functional in vivo antagonism |
| Target Compound Data | Up to 7 days of continuous receptor blockade |
| Comparator Or Baseline | Rimonabant (10 mg/kg) yields <24 hours of blockade |
| Quantified Difference | >168 hours vs. <24 hours of functional antagonism |
| Conditions | Warm-water tail-withdrawal assay in mice following a single 10 mg/kg injection |
Significantly reduces dosing frequency and animal handling stress in longitudinal behavioral and pharmacological studies.
AM-6538 is functionalized with a terminal alkyne group, making it a direct reagent for click chemistry applications . It undergoes highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, allowing for the rapid synthesis of fluorescent or biotinylated CB1 probes [1]. Standard CB1 antagonists like rimonabant and AM251 lack this bioorthogonal handle, requiring complex synthetic modifications to achieve similar conjugation [2].
| Evidence Dimension | Bioorthogonal conjugation compatibility |
| Target Compound Data | Direct CuAAC reactivity via terminal alkyne |
| Comparator Or Baseline | Rimonabant / AM251 (0% direct CuAAC reactivity) |
| Quantified Difference | Ready-to-use click chemistry precursor vs. incompatible structure |
| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe synthesis |
Serves as a ready-to-use chemical precursor for developing custom CB1 target-engagement probes without de novo synthesis.
AM-6538 is the required stabilizing ligand for capturing the inactive state of the CB1 receptor for X-ray crystallography and cryo-EM, as its pseudo-irreversible binding prevents ligand washout during membrane solubilization and purification [1].
Utilizing its terminal alkyne moiety, AM-6538 serves as a direct click chemistry precursor for attaching biotin, fluorophores, or photoaffinity tags to study CB1 localization and target engagement via CuAAC .
Highly suitable for behavioral and pharmacological models requiring sustained CB1 antagonism (up to 7 days post-injection) without the confounding variables of repeated dosing stress or fluctuating plasma levels associated with reversible antagonists [2].
Procured for cellular and biochemical assays where irreversible receptor occupancy is required to evaluate receptor reserve or to conduct experiments in ligand-free media after initial binding [3].